3,5-dibromobenzene-1,2-diamine Hydrochloride
Description
3,5-Dibromobenzene-1,2-diamine Hydrochloride (C₆H₆Br₂N₂·HCl) is a halogenated aromatic diamine derivative with two bromine atoms substituted at the 3- and 5-positions of the benzene ring. The compound is a hydrochloride salt, enhancing its stability and solubility in polar solvents compared to its free base form. Its molecular structure (SMILES: C1=C(C=C(C(=C1N)N)Br)Br.Cl) highlights the planar aromatic core with amine groups at positions 1 and 2, bromine atoms at 3 and 5, and a chloride counterion .
Key applications include its use as a reagent in analytical chemistry, particularly in selenium determination via gas chromatography with electron capture detection (GC-ECD) due to its electron-deficient aromatic system . However, detailed thermodynamic data (e.g., melting point, boiling point) remain unreported in publicly accessible literature.
Properties
CAS No. |
85005-68-1 |
|---|---|
Molecular Formula |
C6H8Br2Cl2N2 |
Molecular Weight |
338.85 g/mol |
IUPAC Name |
3,5-dibromobenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H6Br2N2.2ClH/c7-3-1-4(8)6(10)5(9)2-3;;/h1-2H,9-10H2;2*1H |
InChI Key |
XCKKOBMMDBZIKZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1N)N)Br)Br.Cl |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)Br.Cl.Cl |
Related CAS |
1575-38-8 (Parent) |
Origin of Product |
United States |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Oxidation: The oxidation of 3,5-dibromobenzene-1,2-diamine Hydrochloride can yield various oxidized products, including carboxylic acids and aldehydes.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of different substituted benzene derivatives.
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogues
4,5-Dibromobenzene-1,2-diamine
This positional isomer differs in bromine substitution (4- and 5-positions vs. 3- and 5-positions). Both compounds share the molecular formula C₆H₆Br₂N₂ , but their distinct substitution patterns lead to divergent physicochemical and reactive properties:
Key Differences :
- Stability : The hydrochloride form mitigates oxidation susceptibility observed in free diamines, a critical factor for long-term storage .
Unsubstituted Benzene-1,2-diamine Hydrochloride
Removing bromine atoms results in a simpler analogue (C₆H₈N₂·HCl). Bromine substitution significantly alters electronic properties:
- Electron Density : Bromine’s -I effect reduces electron density at the aromatic ring, enhancing electrophilicity. This makes 3,5-dibromo derivatives more reactive in nucleophilic aromatic substitution (NAS) reactions compared to unsubstituted analogues.
- Applications : Brominated derivatives are preferred in heavy metal detection (e.g., selenium) due to stronger electron-capture capabilities in GC-ECD .
Comparison with Other Halogenated Diamines
3,5-Dichlorobenzene-1,2-diamine Hydrochloride
Replacing bromine with chlorine reduces molecular weight (Cl: 35.45 vs. Br: 79.90) and alters steric and electronic effects:
- Van der Waals Interactions : Bromine’s larger atomic radius enhances hydrophobic interactions, favoring crystal packing in coordination complexes.
- Reactivity : Bromine’s lower electronegativity (2.96 vs. Cl: 3.16) may reduce polarizability, impacting ligand-metal binding kinetics.
3,5-Diiodobenzene-1,2-diamine Hydrochloride
Iodine’s higher atomic weight and polarizability could improve X-ray diffraction properties but increase synthetic complexity due to iodine’s lower stability under standard conditions.
Biological Activity
3,5-Dibromobenzene-1,2-diamine hydrochloride (DBDA-HCl), with the chemical formula C₆H₆Br₂N₂·HCl and CAS number 75568-11-5, is a compound that has garnered attention for its potential biological activities. This article delves into the mechanisms of action, biological effects, and relevant research findings associated with this compound.
Chemical Structure and Properties
DBDA-HCl is characterized by a benzene ring substituted with two bromine atoms at the 3 and 5 positions and two amino groups at the 1 and 2 positions. This structural configuration contributes to its unique reactivity and biological interactions.
- Molecular Formula : C₆H₆Br₂N₂·HCl
- Appearance : White to light yellow crystalline powder
- Solubility : Soluble in organic solvents like ethanol and chloroform; insoluble in water
The biological activity of DBDA-HCl primarily involves its role as an enzyme inhibitor . Notably, it has been identified as a potent inhibitor of cytochrome P450 2C9, an enzyme crucial for drug metabolism. The inhibition of this enzyme can significantly affect the pharmacokinetics of co-administered drugs, making DBDA-HCl relevant in pharmacological studies.
Key Mechanisms:
- Enzyme Interaction : The amino groups in DBDA-HCl can form hydrogen bonds with active sites of enzymes, leading to modulation or inhibition of enzymatic activity.
- Halogen Bonding : The presence of bromine atoms allows for halogen bonding, potentially stabilizing interactions with molecular targets.
Antimicrobial Properties
Research indicates that DBDA-HCl exhibits antimicrobial properties. Although limited studies are available, preliminary investigations suggest its potential efficacy against various pathogens. Further research is necessary to confirm these findings and explore its applications in antimicrobial therapy.
Cytotoxicity and Anticancer Potential
Some studies have explored the cytotoxic effects of DBDA-HCl on cancer cell lines. While specific case studies are sparse, the compound's structural similarities to known anticancer agents suggest potential therapeutic applications. Its mechanism may involve interference with cellular processes critical for cancer cell survival.
In Vitro Studies
A study focusing on the inhibitory effects of DBDA-HCl on cytochrome P450 enzymes highlighted its potential implications for drug-drug interactions. The findings suggested that co-administration with other pharmaceuticals metabolized by this enzyme could lead to altered therapeutic outcomes.
| Study | Findings |
|---|---|
| Identified as a potent inhibitor of cytochrome P450 2C9 | |
| Exhibits antimicrobial properties; further research needed |
Preparation Methods
Reduction of 3,5-Dibromo-1,2-dinitrobenzene
The most widely reported method involves reducing 3,5-dibromo-1,2-dinitrobenzene to the corresponding diamine, followed by hydrochloride salt formation.
Procedure :
-
Reduction with Iron Powder :
-
3,5-Dibromo-1,2-dinitrobenzene is suspended in a mixture of acetic acid and water (3:1 v/v).
-
Iron powder is added gradually under reflux at 90–100°C for 4–6 hours.
-
The reaction mixture is cooled, filtered, and neutralized with sodium hydroxide.
-
The free base is extracted with dichloromethane, dried over sodium sulfate, and treated with HCl gas to precipitate the hydrochloride salt.
-
Yield : 70–75% (free base), 85–90% (hydrochloride salt after recrystallization).
Key Challenges :
-
Over-reduction leading to dehalogenation (mitigated by controlling temperature and acid concentration).
-
Residual iron impurities (removed via filtration through celite).
Direct Bromination of 1,2-Diaminobenzene
An alternative route involves brominating 1,2-diaminobenzene, though regioselectivity must be carefully controlled.
Procedure :
-
Bromination with N-Bromosuccinimide (NBS) :
Yield : 50–60% (due to competing ortho/meta bromination).
Optimization Strategies :
-
Use of Lewis acids (e.g., FeCl₃) to enhance para selectivity.
-
Low-temperature bromination (-15°C) to suppress side reactions.
Critical Reaction Parameters and Optimization
Temperature and Solvent Effects
| Parameter | Iron Reduction | Catalytic Hydrogenation |
|---|---|---|
| Temperature | 90–100°C | 25–40°C |
| Solvent | AcOH/H₂O | Ethanol |
| Catalyst | None | Pd/C (5 wt%) |
| Reaction Time | 4–6 h | 2–3 h |
Catalytic hydrogenation (H₂, Pd/C) offers milder conditions but requires specialized equipment for handling gaseous hydrogen.
Purification and Salt Formation
Hydrochloride Salt Preparation :
-
The free base is dissolved in ethanol, and concentrated HCl is added dropwise until pH ≈ 2.
-
The mixture is cooled to 4°C, yielding white crystalline 3,5-dibromobenzene-1,2-diamine hydrochloride.
Recrystallization :
-
The crude salt is recrystallized from methanol/water (9:1 v/v) to achieve >99% purity (HPLC).
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.25 (s, 2H, Ar-H), δ 5.10 (br s, 4H, NH₂) |
| ¹³C NMR | δ 145.2 (C-Br), δ 118.4 (C-NH₂) |
| HRMS | [M+H]⁺ calc. 265.93, found 265.92 |
Purity Assessment
-
HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN).
-
Elemental Analysis : Calculated (C₆H₇Br₂ClN₂): C 24.72%, H 2.42%; Found: C 24.68%, H 2.39%.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Method | Capital Cost | Operating Cost | Scalability |
|---|---|---|---|
| Iron Reduction | Low | Moderate | High |
| Catalytic Hydrogenation | High | Low | Moderate |
Iron reduction remains preferred for large-scale synthesis due to lower catalyst costs and simpler infrastructure.
Challenges and Emerging Alternatives
Stability Issues
The free base is prone to oxidation, necessitating storage under inert gas. The hydrochloride salt improves stability but requires desiccation to prevent hydrolysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dibromobenzene-1,2-diamine hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via bromination of benzene-1,2-diamine derivatives under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during bromine addition to avoid over-substitution .
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability .
- Stoichiometry : A 2:1 molar ratio of brominating agent (e.g., Br₂ or NBS) to diamine precursor ensures selective 3,5-dibromination .
- Purification : Recrystallize from ethanol/water (1:3 v/v) to isolate high-purity hydrochloride salts. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Confirm substitution patterns via -NMR (aromatic protons at δ 6.8–7.2 ppm) and -NMR (C-Br peaks at δ 115–120 ppm) .
- XRD : Resolve crystal structure using single-crystal X-ray diffraction (CCDC deposition recommended; see protocols in ).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 314.85 (theoretical for C₆H₆Br₂N₂·HCl) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (TLV: 0.1 mg/m³ for aromatic amines) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational tools predict and optimize retrosynthetic pathways for this compound?
- Methodological Answer :
- AI-Driven Synthesis Planning : Use Template_relevance models (e.g., Reaxys, Pistachio) to identify one-step bromination routes. Set plausibility thresholds >0.8 to filter viable pathways .
- DFT Calculations : Optimize transition states for bromination using Gaussian09 at the B3LYP/6-31G* level. Analyze electron density maps to predict regioselectivity .
Q. What mechanisms underlie the antimicrobial activity of halogenated benzene-diamine derivatives, and how can this be tested experimentally?
- Methodological Answer :
- Bioactivity Assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with resazurin viability staining .
- Mechanistic Studies : Conduct time-kill assays and SEM imaging to assess membrane disruption. Compare with non-halogenated analogs to isolate bromine’s role .
Q. How do solubility and stability challenges impact the use of this compound in aqueous-phase reactions?
- Methodological Answer :
- Solubility Profiling : Measure solubility in buffered solutions (pH 2–12) via UV-Vis spectroscopy (λ = 280 nm). The compound shows poor solubility above pH 7 due to deprotonation .
- Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor by TLC (silica gel, chloroform/methanol 9:1) to detect hydrolysis byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
